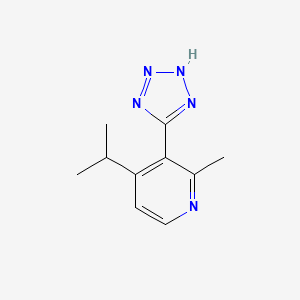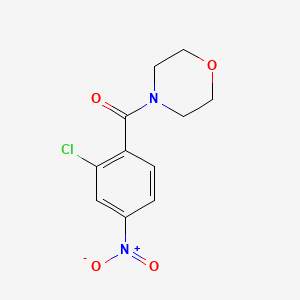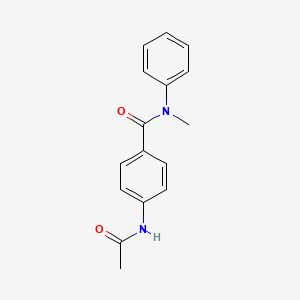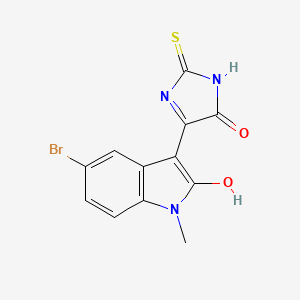![molecular formula C17H25N3OS B5557352 N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide, commonly known as TINUVIN 770, is a UV absorber that is widely used in various industries such as plastics, coatings, and textiles. This compound is known for its ability to absorb UV radiation and protect the materials from the harmful effects of UV light.
Wirkmechanismus
TINUVIN 770 absorbs UV radiation by undergoing a photochemical reaction that results in the formation of a stable non-radical species. This reaction prevents the UV radiation from reaching the underlying material and causing damage. The absorption spectrum of TINUVIN 770 ranges from 290 to 400 nm, which makes it an effective UV absorber for a wide range of applications.
Biochemical and Physiological Effects:
TINUVIN 770 has been shown to have low toxicity and is generally considered to be safe for use in various applications. However, some studies have reported that TINUVIN 770 may have potential endocrine-disrupting effects. Further research is needed to fully understand the potential effects of TINUVIN 770 on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TINUVIN 770 is its ability to absorb UV radiation over a wide range of wavelengths. This makes it an effective UV absorber for a variety of applications. However, TINUVIN 770 has limitations in terms of its solubility and stability. It may also degrade over time, which can affect its effectiveness as a UV absorber.
Zukünftige Richtungen
There are several future directions for research on TINUVIN 770. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential health effects of TINUVIN 770, particularly its endocrine-disrupting effects. In addition, there is a need for further research on the effectiveness of TINUVIN 770 as a UV absorber in various applications and under different environmental conditions.
Conclusion:
TINUVIN 770 is a UV absorber that has a wide range of applications in various industries. Its ability to absorb UV radiation over a wide range of wavelengths makes it an effective UV absorber for a variety of applications. However, further research is needed to fully understand its potential health effects and to improve its effectiveness as a UV absorber.
Synthesemethoden
TINUVIN 770 can be synthesized by reacting 4-aminobenzenethiol with 2,2,6,6-tetramethyl-4-piperidinol and then treating the resulting product with benzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
TINUVIN 770 has been extensively studied for its UV absorption properties and its potential applications in various industries. In the field of materials science, TINUVIN 770 has been used as a UV stabilizer in plastics, coatings, and textiles to protect them from UV degradation. In addition, TINUVIN 770 has also been studied for its potential use in biomedical applications such as drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
N-[(2,2,6,6-tetramethylpiperidin-4-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-16(2)10-13(11-17(3,4)20-16)18-15(22)19-14(21)12-8-6-5-7-9-12/h5-9,13,20H,10-11H2,1-4H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSQAUIAAYNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-[1-(1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole](/img/structure/B5557269.png)

![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)
![4-[(sec-butylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5557281.png)
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5557287.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)
![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)

![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)


![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)